3,5-Difluoro-4-(difluoromethyl)anisole
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Overview
Description
3,5-Difluoro-4-(difluoromethyl)anisole is an organic compound characterized by the presence of fluorine atoms and a methoxy group attached to a benzene ring The molecular formula of this compound is C8H6F4O It is a derivative of anisole, where the hydrogen atoms in specific positions on the benzene ring are replaced by fluorine atoms and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(difluoromethyl)anisole typically involves the introduction of fluorine atoms into the anisole structure. One common method is the difluoromethylation of anisole derivatives using difluorocarbene reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(difluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
3,5-Difluoro-4-(difluoromethyl)anisole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(difluoromethyl)anisole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of stable intermediates and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: A compound with similar fluorine substitution but with additional nitro groups, used in energetic materials.
3-Fluoro-2-iodoanisole: Another fluorinated anisole derivative with different substitution patterns.
Uniqueness
3,5-Difluoro-4-(difluoromethyl)anisole is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both difluoromethyl and methoxy groups on the benzene ring makes it a versatile compound for various applications, distinguishing it from other fluorinated anisole derivatives .
Properties
Molecular Formula |
C8H6F4O |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C8H6F4O/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,8H,1H3 |
InChI Key |
WRNCTUAWSAGUCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(F)F)F |
Origin of Product |
United States |
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